molecular formula C19H18FN3O2 B6552573 (3-methylphenyl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1040655-96-6

(3-methylphenyl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6552573
CAS No.: 1040655-96-6
M. Wt: 339.4 g/mol
InChI Key: JMXUSKRGPMATGC-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole carboxylate family, characterized by a triazole core substituted with a carboxylate ester and aryl groups. The structure includes a 5-methyl group on the triazole ring, a (3-fluoro-4-methylphenyl) substituent at the N1 position, and a (3-methylphenyl)methyl ester moiety at the C4 position. Such substitutions are critical for modulating electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

(3-methylphenyl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-12-5-4-6-15(9-12)11-25-19(24)18-14(3)23(22-21-18)16-8-7-13(2)17(20)10-16/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXUSKRGPMATGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related triazole derivatives:

Compound Key Substituents Synthetic Route Key Features
Target: (3-Methylphenyl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate - 5-Methyl triazole
- 3-Fluoro-4-methylphenyl at N1
- (3-Methylphenyl)methyl ester at C4
Likely via esterification of triazole-4-carboxylic acid intermediate (cf. ) High lipophilicity due to methyl/fluoro groups; potential enhanced metabolic stability
Compound 3o ():
4-Fluoro-1-(4-methoxybenzyl)-5-phenyl-1H-1,2,3-triazole
- 4-Fluoro triazole
- 4-Methoxybenzyl at N1
- Phenyl at C5
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with fluoronitroalkene Electron-withdrawing fluoro group enhances reactivity; methoxy group improves solubility
Compound 3t ():
1-(4-Methoxyphenyl)-4-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole
- Trifluoromethyl at C5
- 4-Methoxyphenyl at N1
- Phenyl at C4
[3+2] Cycloaddition of azides and alkynes Strong electron-withdrawing CF₃ group increases acidity and binding affinity
N-Substituted-5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () - 5-Methyl triazole
- 4-Methylphenyl at N1
- Carboxamide at C4
Carboxylic acid → acid chloride → amide (thionyl chloride-mediated) Carboxamide group enhances hydrogen-bonding capacity; methyl groups improve permeability

Key Observations:

Substituent Effects on Reactivity and Stability: The 3-fluoro-4-methylphenyl group in the target compound introduces both steric bulk and electronic effects (fluorine’s electronegativity), which may enhance metabolic stability compared to non-fluorinated analogs like the carboxamide derivative in . Methyl vs. Methoxy Groups: Methoxy substituents (e.g., in Compounds 3o and 3t) improve solubility but reduce lipophilicity compared to methyl groups, as seen in the target compound .

Synthetic Flexibility :

  • The target compound’s ester group allows for straightforward derivatization (e.g., hydrolysis to carboxylic acid), whereas carboxamide derivatives () require more specialized reagents like thionyl chloride .
  • Fluorinated triazoles (e.g., Compound 3o) often employ CuAAC or fluorinated building blocks, contrasting with the target’s likely esterification pathway .

Structural Characterization :

  • Tools like SHELXL () and WinGX/ORTEP () are critical for resolving crystal structures of such compounds, particularly for analyzing steric interactions imposed by bulky substituents like the 3-methylphenyl group .

Research Findings and Implications

  • Electronic Properties: The 3-fluoro substituent in the target compound likely increases electron density at the triazole ring, affecting its π-π stacking interactions compared to non-fluorinated analogs .
  • Thermodynamic Stability : Methyl and fluoro groups may stabilize the compound against oxidative degradation, a common issue with aryl triazoles .

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